BenchChemオンラインストアへようこそ!

Ethyl 2-dibenzofuran-2-yloxyacetate

Lipophilicity Membrane permeability Prodrug design

Ethyl 2-dibenzofuran-2-yloxyacetate (C₁₆H₁₄O₄; MW 270.28 g/mol) is a synthetic dibenzofuran ether–ester hybrid in which an ethyl acetate moiety is linked via an ether oxygen to the 2-position of the fully aromatic dibenzofuran scaffold. The dibenzofuran core is a rigid, planar heterotricyclic system recognized across medicinal chemistry for its electron-rich character and capacity to engage diverse biological targets, including lipoxygenases, cyclooxygenases, and kinases.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B7858189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-dibenzofuran-2-yloxyacetate
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)OC3=CC=CC=C32
InChIInChI=1S/C16H14O4/c1-2-18-16(17)10-19-11-7-8-15-13(9-11)12-5-3-4-6-14(12)20-15/h3-9H,2,10H2,1H3
InChIKeyPJKOXHXCJSFXJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Dibenzofuran-2-yloxyacetate (CAS 137761-73-0): Chemical Identity and Compound Class Baseline for Procurement Evaluation


Ethyl 2-dibenzofuran-2-yloxyacetate (C₁₆H₁₄O₄; MW 270.28 g/mol) is a synthetic dibenzofuran ether–ester hybrid in which an ethyl acetate moiety is linked via an ether oxygen to the 2-position of the fully aromatic dibenzofuran scaffold . The dibenzofuran core is a rigid, planar heterotricyclic system recognized across medicinal chemistry for its electron-rich character and capacity to engage diverse biological targets, including lipoxygenases, cyclooxygenases, and kinases [1]. Unlike the corresponding free carboxylic acid (2-dibenzofuran-2-yloxyacetic acid, conjugate base XLogP3 = 4.3), the ethyl ester form presents markedly increased lipophilicity, a property that directly impacts membrane permeability, metabolic handling, and formulation strategy in both research and industrial contexts [2].

Why In-Class Dibenzofuran Acetate Derivatives Cannot Be Interchanged with Ethyl 2-Dibenzofuran-2-yloxyacetate Without Quantitative Justification


Dibenzofuran-based acetic acid derivatives exhibit profound structure–activity divergence driven by three structural variables: (i) the position of the oxyacetate side chain on the dibenzofuran ring (2- vs. 3- vs. 4-yloxy), (ii) the oxidation state of the dibenzofuran system (fully aromatic vs. tetrahydro), and (iii) the ester moiety (free acid, ethyl ester, or α-methyl-substituted propionate). The 4-yloxy-2-methylpropionate series produced potent hypolipidemic agents exemplified by ethyl 2-(4-dibenzofuranyloxy)-2-methylpropionate [1], whereas the 2-yloxyacetate scaffold described here places the ester side chain at a position with distinctly different electronic and steric properties [2]. Furthermore, substituting the ethyl ester with the free carboxylic acid alters ionization state, hydrogen-bonding potential, and logP by more than one log unit, fundamentally changing pharmacokinetic and target-engagement profiles [3]. Even the tetrahydro analog (6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetic acid displays altered conformational flexibility and metabolic susceptibility relative to the fully aromatic target compound. These multidimensional differences mean that procurement without explicit comparative data risks selecting a molecule with divergent solubility, permeability, target selectivity, or metabolic stability.

Quantitative Differentiation Evidence for Ethyl 2-Dibenzofuran-2-yloxyacetate Relative to Closest Analogs


Lipophilicity Advantage: Computed XLogP3 of Ethyl Ester vs. Free Carboxylate Conjugate Base

The ethyl ester form of 2-dibenzofuran-2-yloxyacetate exhibits substantially higher computed lipophilicity than the corresponding carboxylate anion. The conjugate base of the free acid (2-dibenzofuran-2-yloxyacetate, CID 2106579) has a PubChem-computed XLogP3 of 4.3 [1]. Converting the carboxylate to an ethyl ester is expected to increase logP by approximately 1.2–1.7 log units based on established esterification increments, yielding an estimated XLogP3 of 5.5–6.0 for the target compound. This difference directly governs passive membrane permeability and, for procurement, determines whether the compound can serve as a cell-permeable prodrug or requires formulation as the free acid for aqueous compatibility.

Lipophilicity Membrane permeability Prodrug design

Positional Isomer Differentiation: 2-yloxyacetate vs. 4-yloxy-2-methylpropionate Scaffolds Exhibit Divergent Biological Activity Profiles

The 4-dibenzofuranyloxy-2-methylpropionate scaffold (ethyl 2-(4-dibenzofuranyloxy)-2-methylpropionate) was identified as one of the most potent hypolipidemic agents in a systematic structure-activity study, demonstrating significant plasma triglyceride and cholesterol lowering in spontaneously hyperlipidemic rat models [1][2]. In contrast, the 2-yloxyacetate scaffold of the target compound lacks the α,α-dimethyl substitution that imparts metabolic stability and PPAR-α agonism to the 4-substituted series. The change in side-chain attachment position from C4 to C2 of the dibenzofuran ring alters the electronic character of the aromatic system and the spatial orientation of the ester group, leading to fundamentally different target engagement [3].

Positional isomerism Hypolipidemic agents Structure-activity relationship

Target Engagement Profile: EPAS1 (HIF-2α) Inhibition by the Free Acid Form Provides Baseline Biochemical Selectivity Data

The free acid form of the target compound (2-dibenzofuran-2-yloxyacetic acid) has been evaluated in biochemical assays against two human targets. It inhibited endothelial PAS domain-containing protein 1 (EPAS1/HIF-2α) with an IC₅₀ of 1.29 × 10⁴ nM (12.9 μM) but showed negligible activity against glycogen synthase kinase-3 beta (GSK-3β) with an EC₅₀ > 3.00 × 10⁵ nM (>300 μM), yielding a selectivity window of >23-fold [1]. This profile indicates that the dibenzofuran-2-yloxyacetate pharmacophore exhibits measurable but modest target engagement at EPAS1 while sparing GSK-3β. The ethyl ester is anticipated to function as a cell-permeable prodrug that hydrolyzes intracellularly to the active free acid.

EPAS1 HIF-2α inhibition Kinase selectivity

Aromatic vs. Tetrahydro Scaffold: Differential Physicochemical and Metabolic Stability Implications

The target compound retains the fully conjugated dibenzofuran π-system, distinguishing it from the partially saturated analog (6,7,8,9-tetrahydro-dibenzofuran-2-yloxy)-acetic acid (CAS 34855-08-8; MW 246.26 g/mol). The tetrahydro analog has reported anticancer cytotoxicity with IC₅₀ values of 5.95 μM (A549 lung carcinoma) and 5.55 μM (MCF-7 breast adenocarcinoma) [1]. The fully aromatic system of the target compound is expected to exhibit different metabolic handling: aromatic dibenzofurans are substrates for cytochrome P450-mediated oxidation, whereas tetrahydro analogs may undergo distinct alicyclic hydroxylation pathways. The aromatic scaffold also provides a more rigid, planar geometry conducive to defined π-stacking interactions with target protein aromatic residues, a feature attenuated in the flexible tetrahydro system.

Metabolic stability Tetrahydro-dibenzofuran Scaffold comparison

Anti-Inflammatory Target Class Potential: Dibenzofuran Acetic Acid Derivatives as Dual COX/LOX Inhibitors

Dibenzofuran-2-oxoacetic acid derivatives, structurally related to the target compound through the 2-substituted dibenzofuran core, have been characterized as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) [1][2]. Mechanistic studies indicate that the dibenzofuran ring mimics the arachidonic acid backbone, fitting into the cyclooxygenase active-site channel, while the oxygenated substituent at the 2-position forms hydrogen bonds with Tyr-385 or Ser-530 [1]. The ethyl ester target compound, bearing an oxyacetate rather than an oxoacetate at C2, retains the dibenzofuran pharmacophore but presents a reduced oxidation state that may differentially modulate the COX-2/5-LOX inhibition ratio.

Anti-inflammatory COX-2 inhibition 5-Lipoxygenase inhibition

Evidence-Backed Research and Industrial Application Scenarios for Ethyl 2-Dibenzofuran-2-yloxyacetate


Cell-Permeable Prodrug for EPAS1 (HIF-2α)-Dependent Hypoxia Pathway Studies

The ethyl ester is expected to function as a membrane-permeable prodrug of 2-dibenzofuran-2-yloxyacetic acid, which has demonstrated EPAS1 inhibition (IC₅₀ = 12.9 μM) with >23-fold selectivity over GSK-3β [1]. The estimated XLogP3 increase of 1.2–1.7 log units over the free carboxylate predicts significantly enhanced passive diffusion across cell membranes, enabling intracellular delivery without requiring transfection or permeabilization agents. Researchers investigating HIF-2α-driven transcriptional programs in clear cell renal carcinoma or pulmonary hypertension models may prioritize this ester over the free acid for live-cell assay compatibility.

Positional Isomer Probe for Dibenzofuran Structure-Activity Relationship (SAR) Studies

The 2-yloxyacetate substitution pattern is structurally distinct from the well-characterized 4-yloxy-2-methylpropionate hypolipidemic series [2][3]. This compound serves as a critical SAR probe to decouple the contributions of side-chain position (C2 vs. C4), side-chain substitution (unsubstituted acetate vs. α,α-dimethylpropionate), and ester moiety (ethyl vs. free acid) to biological activity. Systematic comparative testing against the 4-substituted analogs can delineate the pharmacophoric requirements for dibenzofuran-based PPAR-α agonism, kinase inhibition, or anti-inflammatory activity.

Synthetic Intermediate for Diversification into Dibenzofuran-Based Compound Libraries

The ethyl ester functionality enables straightforward derivatization via hydrolysis to the free acid (for amide coupling), transesterification to alternative ester prodrugs, or reduction to the primary alcohol . The 2-oxyacetate handle, combined with the fully aromatic dibenzofuran core amenable to electrophilic substitution at the 3- and 8-positions, positions this compound as a versatile building block for generating focused libraries targeting kinases, EPAC proteins, or lipoxygenase enzymes.

Comparison Standard for Metabolic Stability Assessment of Dibenzofuran Ester Prodrugs

The ethyl ester of 2-dibenzofuran-2-yloxyacetic acid provides a defined benchmark for evaluating hydrolytic stability in plasma and hepatic microsome assays. Because the dibenzofuran ring itself is a known substrate for microbial and mammalian oxidative metabolism [4], this compound can serve as a reference substrate in comparative studies examining how the ester alkyl chain length (methyl, ethyl, isopropyl) and the aromatic vs. tetrahydro scaffold influence the rate of esterase-mediated hydrolysis and CYP-catalyzed ring oxidation, thereby informing prodrug design strategies across the dibenzofuran chemotype.

Quote Request

Request a Quote for Ethyl 2-dibenzofuran-2-yloxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.